molecular formula C14H8F3O4- B12573168 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate CAS No. 195061-46-2

8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate

Cat. No.: B12573168
CAS No.: 195061-46-2
M. Wt: 297.21 g/mol
InChI Key: LIHWGJACHXLRPG-UHFFFAOYSA-M
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Description

8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a trifluoroethoxycarbonyl group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.

    Substitution: The trifluoroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers explore its potential as a probe in biochemical assays.

    Medicine: Its derivatives are investigated for potential therapeutic properties.

    Industry: It finds applications in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethoxycarbonyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate stands out due to its trifluoroethoxycarbonyl group, which imparts unique chemical properties. Similar compounds include:

    Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene core but differ in their substituents.

    Trifluoroethoxycarbonyl-substituted aromatics: These compounds have similar substituents but different aromatic cores. The uniqueness of this compound lies in its combination of the naphthalene core and the trifluoroethoxycarbonyl group, which provides distinct reactivity and stability profiles.

Properties

CAS No.

195061-46-2

Molecular Formula

C14H8F3O4-

Molecular Weight

297.21 g/mol

IUPAC Name

8-(2,2,2-trifluoroethoxycarbonyl)naphthalene-1-carboxylate

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)7-21-13(20)10-6-2-4-8-3-1-5-9(11(8)10)12(18)19/h1-6H,7H2,(H,18,19)/p-1

InChI Key

LIHWGJACHXLRPG-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)OCC(F)(F)F

Origin of Product

United States

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